Benzeneacetic acid, 4-fluoro-alpha-(4-fluorophenyl)-alpha-hydroxy-, 2-(chloroacetyl)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetic acid, 4-fluoro-alpha-(4-fluorophenyl)-alpha-hydroxy-, 2-(chloroacetyl)hydrazide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of fluorine atoms, a hydroxy group, and a chloroacetyl hydrazide moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 4-fluoro-alpha-(4-fluorophenyl)-alpha-hydroxy-, 2-(chloroacetyl)hydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 4-fluorophenylacetic acid: This can be achieved through the Friedel-Crafts acylation of fluorobenzene with chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride.
Hydroxylation: The 4-fluorophenylacetic acid is then hydroxylated using a suitable oxidizing agent like potassium permanganate to introduce the hydroxy group.
Chloroacetylation: The hydroxylated product is then reacted with chloroacetyl chloride in the presence of a base such as pyridine to form the chloroacetyl derivative.
Hydrazide Formation: Finally, the chloroacetyl derivative is treated with hydrazine hydrate to form the desired hydrazide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, 4-fluoro-alpha-(4-fluorophenyl)-alpha-hydroxy-, 2-(chloroacetyl)hydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride to form corresponding alcohols.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles like amines to form amide derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amide derivatives.
Scientific Research Applications
Benzeneacetic acid, 4-fluoro-alpha-(4-fluorophenyl)-alpha-hydroxy-, 2-(chloroacetyl)hydrazide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, 4-fluoro-alpha-(4-fluorophenyl)-alpha-hydroxy-, 2-(chloroacetyl)hydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluorine atoms enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Benzeneacetic acid, 4-fluoro-alpha-(4-fluorophenyl)-alpha-hydroxy-: Lacks the chloroacetyl hydrazide moiety.
Benzeneacetic acid, 4-fluoro-alpha-(4-fluorophenyl)-alpha-hydroxy-, 2-(acetyl)hydrazide: Contains an acetyl group instead of a chloroacetyl group.
Uniqueness
The presence of both the chloroacetyl and hydrazide groups in Benzeneacetic acid, 4-fluoro-alpha-(4-fluorophenyl)-alpha-hydroxy-, 2-(chloroacetyl)hydrazide imparts unique reactivity and potential biological activity, distinguishing it from similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific domains
Properties
CAS No. |
128175-00-8 |
---|---|
Molecular Formula |
C16H13ClF2N2O3 |
Molecular Weight |
354.73 g/mol |
IUPAC Name |
N'-(2-chloroacetyl)-2,2-bis(4-fluorophenyl)-2-hydroxyacetohydrazide |
InChI |
InChI=1S/C16H13ClF2N2O3/c17-9-14(22)20-21-15(23)16(24,10-1-5-12(18)6-2-10)11-3-7-13(19)8-4-11/h1-8,24H,9H2,(H,20,22)(H,21,23) |
InChI Key |
OSDYAZPXKVIWMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)(C(=O)NNC(=O)CCl)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.